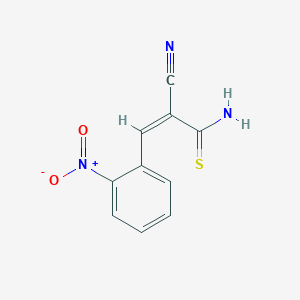![molecular formula C18H22ClN3O3 B5547126 6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)
6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound with potential biological significance, particularly in the realm of medicinal chemistry. Its unique structure, featuring a dioxaspiro[5.5] undecane ring system coupled with an imidazo[1,2-a]pyridine motif, suggests a complex interplay of chemical and physical properties.
Synthesis Analysis
The synthesis of this compound involves complex organic chemistry techniques. While specific synthesis methods for this exact compound are not detailed in the papers, related works provide insights into similar synthesis processes. For example, the synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate, a related compound, includes steps like the formation of 2D-net framework by hydrogen bonds, and quantum chemical computations for optimized geometric structures (Zeng, Wang, & Zhang, 2021).
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Agents
Research into novel pyrazolopyrimidines derivatives has demonstrated their potential as anticancer and anti-5-lipoxygenase agents, highlighting a method for synthesizing these compounds through the condensation of carboxamide with aromatic aldehydes. These compounds were evaluated for cytotoxicity against cancer cell lines (HCT-116 and MCF-7) and for their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammation and cancer (Rahmouni et al., 2016).
Antibacterial Activities
A study on 1,3,4-oxadiazole thioether derivatives has shown significant antibacterial activities against Xanthomonas oryzae pv. oryzae, a pathogen causing bacterial blight in rice. These compounds were synthesized and assessed via the turbidimeter test, with one compound showing superior efficacy compared to commercial agents. Proteomic analysis helped identify the potential action mechanism, suggesting these compounds could affect purine metabolism in the bacteria (Song et al., 2017).
Crystal Structure and Thermodynamic Properties
The crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative have been explored, showing its potential for further studies in material science and drug development. The compound's crystal structure was analyzed, and its thermodynamic properties were investigated to understand its stability and reactivity (Zeng et al., 2021).
Antimicrobial and Antitubercular Activity
Several studies have synthesized novel compounds with potential antimicrobial and antitubercular activities. For instance, N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides showed moderate activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Amini et al., 2008).
Antiviral Research
Research on novel classes of inhibitors for human rhinovirus has been conducted, demonstrating the synthesis and evaluation of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines. These compounds were designed and prepared for testing as antiviral agents, highlighting the importance of structural analogs in developing new therapeutic options (Hamdouchi et al., 1999).
Propiedades
IUPAC Name |
6-chloro-N-(1,9-dioxaspiro[5.5]undecan-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-12-16(22-11-13(19)2-3-15(22)20-12)17(23)21-14-4-7-25-18(10-14)5-8-24-9-6-18/h2-3,11,14H,4-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPYHBSXQNMCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NC3CCOC4(C3)CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)


![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)
![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)





![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)